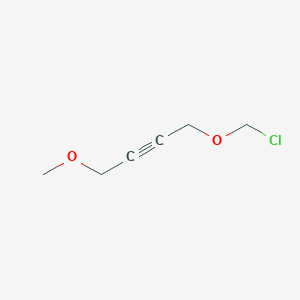
1,2,4-Trimethylcyclohex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Trimethylcyclohex-1-ene is an organic compound with the molecular formula C9H16 It is a derivative of cyclohexene, characterized by the presence of three methyl groups attached to the cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,4-Trimethylcyclohex-1-ene can be synthesized through several methods. One common approach involves the alkylation of cyclohexene with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride, to facilitate the addition of methyl groups to the cyclohexene ring.
Industrial Production Methods: Industrial production of this compound often involves the use of Grignard reagents. For example, the reaction of cyclohexanone with methylmagnesium bromide followed by dehydration can yield the desired compound. This method is favored for its efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,4-Trimethylcyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its saturated form, 1,2,4-trimethylcyclohexane, using hydrogen gas and a metal catalyst such as palladium.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule. For instance, bromination using bromine can yield 1,2,4-tribromocyclohexane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Bromine (Br2), chlorine (Cl2)
Major Products Formed:
Oxidation: 1,2,4-Trimethylcyclohexanol, 1,2,4-Trimethylcyclohexanone
Reduction: 1,2,4-Trimethylcyclohexane
Substitution: 1,2,4-Tribromocyclohexane
Wissenschaftliche Forschungsanwendungen
1,2,4-Trimethylcyclohex-1-ene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclohexene derivatives.
Medicine: Research into its potential medicinal properties is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of fragrances and flavorings due to its pleasant odor and chemical stability
Wirkmechanismus
The mechanism by which 1,2,4-trimethylcyclohex-1-ene exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the compound interacts with oxidizing agents to form alcohols or ketones. The molecular targets and pathways involved include the activation of specific functional groups within the molecule, leading to the formation of new chemical bonds and the release of by-products .
Vergleich Mit ähnlichen Verbindungen
- 1,3,3-Trimethylcyclohex-1-ene
- 1,1,3-Trimethylcyclohex-1-ene
- 2,2,4-Trimethylcyclohex-1-ene
Comparison: 1,2,4-Trimethylcyclohex-1-ene is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. Compared to 1,3,3-trimethylcyclohex-1-ene, it has different steric and electronic effects, leading to variations in reaction outcomes and applications .
Eigenschaften
CAS-Nummer |
90769-69-0 |
|---|---|
Molekularformel |
C9H16 |
Molekulargewicht |
124.22 g/mol |
IUPAC-Name |
1,2,4-trimethylcyclohexene |
InChI |
InChI=1S/C9H16/c1-7-4-5-8(2)9(3)6-7/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
BNFMZPKOXZHOMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(=C(C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


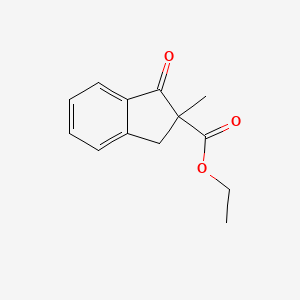
![Dichloro[(trichloromethyl)thio]methanesulfenyl chloride](/img/structure/B14363057.png)

![Benzene, [(4-bromo-2-butynyl)oxy]-](/img/structure/B14363070.png)
![Silane, trimethyl[(24-methylhexacosyl)oxy]-](/img/structure/B14363091.png)


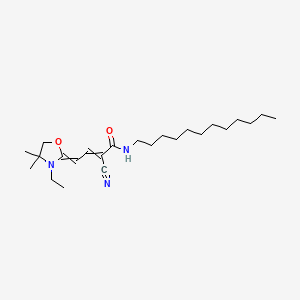

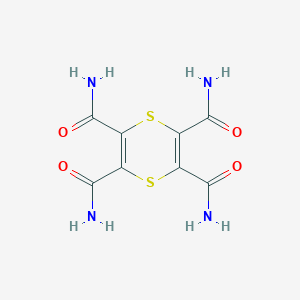
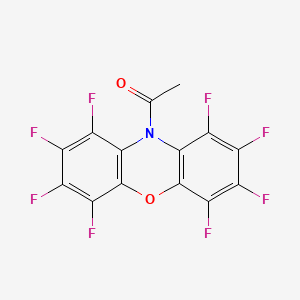
![1-[(2,4-Dinitrophenyl)sulfanyl]-2-ethyl-1H-benzimidazole](/img/structure/B14363125.png)

